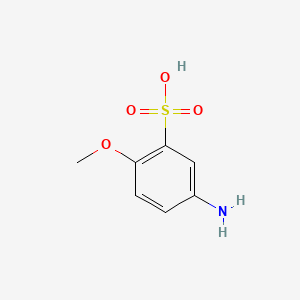

5-Amino-2-methoxybenzenesulfonic acid

Descripción

Nomenclature and Chemical Identification in Academic Contexts

The precise identification of a chemical compound is fundamental to scientific research, ensuring reproducibility and clarity in communication. 5-Amino-2-methoxybenzenesulfonic acid is identified in academic and chemical literature through a standardized system of names, registry numbers, and molecular identifiers.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . In scientific literature and commercial contexts, it is also known by several synonyms. These alternative names often refer to its structural relationship to other common chemicals, such as anisidine and metanilic acid.

Common synonyms include p-Anisidine-3-sulfonic acid and 6-Methoxymetanilic acid. scbt.comsigmaaldrich.comncats.io The name "Benzenesulfonic acid, 5-amino-2-methoxy-" is also used as a systematic name. ncats.io

| Nomenclature | Name |

| IUPAC Name | This compound |

| Synonym | p-Anisidine-3-sulfonic acid scbt.comsigmaaldrich.com |

| Synonym | 6-Methoxymetanilic acid ncats.io |

| Systematic Name | Benzenesulfonic acid, 5-amino-2-methoxy- ncats.io |

For unambiguous identification in databases and regulatory frameworks, chemical compounds are assigned a unique CAS Registry Number. Molecular identifiers, such as InChI and SMILES, provide standardized, machine-readable formats representing the compound's atomic connectivity and stereochemistry.

The primary CAS Registry Number for this compound is 6470-17-3 . scbt.comsigmaaldrich.comechemi.comindiamart.com Other key identifiers are provided in the table below.

| Identifier Type | Value |

| CAS Registry Number | 6470-17-3 sigmaaldrich.com |

| EC Number | 229-291-4 sigmaaldrich.com |

| InChI | 1S/C7H9NO4S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) sigmaaldrich.com |

| InChIKey | JXZGTFLJFKLVAX-UHFFFAOYSA-N sigmaaldrich.comstenutz.eu |

| SMILES | COc1ccc(N)cc1S(O)(=O)=O sigmaaldrich.comstenutz.eu |

| MDL Number | MFCD00035760 sigmaaldrich.com |

The molecular formula and weight are fundamental properties derived from the compound's atomic composition. These values are critical for stoichiometric calculations in chemical synthesis and quantitative analysis.

The molecular formula for this compound is C₇H₉NO₄S . scbt.comsigmaaldrich.comechemi.comindiamart.com Based on this formula, its molecular weight is consistently reported in research literature as 203.22 g/mol . scbt.comsigmaaldrich.comechemi.com

Historical Context and Evolution of Research on the Chemical Compound

While a singular date or publication marking the initial discovery of this compound is not prominent in historical records, its origins are intrinsically linked to the expansion of the synthetic dye industry in the late 19th and early 20th centuries. The compound belongs to the class of sulfonated anilines, which became crucial as intermediates or "building blocks" for creating a wide array of dyes. Its structure, featuring an amine group (-NH₂), a sulfonic acid group (-SO₃H), and a methoxy (B1213986) group (-OCH₃) on a benzene (B151609) ring, provides multiple reactive sites for constructing larger, more complex molecules with specific colorant properties.

Research on related isomers and analogues underscores this historical role. For instance, compounds like 2-amino-5-methoxybenzenesulfonic acid and p-Cresidinesulfonic acid are explicitly noted as important intermediates in the synthesis of dyes. google.comwikipedia.org It is therefore understood that the primary driver for the initial research and synthesis of this compound was its utility as a precursor in industrial chemical manufacturing rather than for its own direct applications.

The evolution of research on this compound is characterized by its application as a functional component in the synthesis of advanced materials and molecules. The significant milestones are not associated with the compound itself, but with the properties of the final products derived from it.

A major area of investigation has been its use as a key structural motif, or pharmacophore, in medicinal chemistry. Research published in 2013 detailed the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a closely related structure, as a critical fragment for developing inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov These inhibitors are investigated for their potent antiangiogenic properties, which can be applied in cancer therapy. nih.gov This highlights a significant shift in the compound's perceived value, from an industrial dye intermediate to a key component in the design of targeted pharmaceuticals. The core 2-methoxy-5-aminobenzene structure is recognized as an important starting material for such complex, biologically active compounds. nih.gov

Further investigation into related isomers, as detailed in a 2015 patent, focuses on improving synthesis methods to create dye intermediates more efficiently and with less environmental impact. google.com This continuing research underscores the compound's enduring relevance as a versatile chemical building block, with milestones being marked by the increasing sophistication and functional specificity of the molecules it helps to create.

Broader Classification and Relationship to Relevant Chemical Classes

The chemical identity of this compound is defined by its membership in several key chemical classes, which are determined by its structural components.

Classification as a Sulfonated Aromatic Compound

This compound is fundamentally classified as a sulfonated aromatic compound. This classification stems from the core structure of a sulfonic acid group (-SO3H) being directly attached to a benzene ring. The process of attaching such a group to an aromatic ring is known as sulfonation, a significant reaction in industrial organic chemistry. wikipedia.org The presence of the benzene ring makes it an aromatic compound, while the sulfonic acid functional group designates it as a sulfonic acid. This combination places it within the broad category of aromatic sulfonic acids. wikipedia.org

Relationship to Benzenesulfonic Acid Derivatives

The compound is a derivative of benzenesulfonic acid (C₆H₆O₃S), the simplest aromatic sulfonic acid. wikipedia.org Benzenesulfonic acid consists of a single sulfonic acid group attached to a benzene ring. wikipedia.org this compound is formed by substituting two hydrogen atoms on the benzene ring of the parent molecule with an amino (-NH2) and a methoxy (-OCH3) group. This relationship is pivotal as the fundamental properties of the sulfonic acid on an aromatic ring are modulated by the presence of these additional functional groups.

Interactive Data Table: Comparison of Benzenesulfonic Acid and its Derivative

| Property | Benzenesulfonic Acid (Parent Compound) | This compound (Derivative) | Source(s) |

| Molecular Formula | C6H6O3S | C7H9NO4S | echemi.comwikipedia.org |

| Molar Mass | 158.17 g·mol−1 | 203.22 g/mol | echemi.comsigmaaldrich.comwikipedia.org |

| Functional Groups | 1x Sulfonic Acid Group | 1x Sulfonic Acid Group, 1x Amino Group, 1x Methoxy Group | echemi.comwikipedia.org |

| Structure | Phenyl group attached to a sulfonic acid group | Phenyl group with amino and methoxy substituents, attached to a sulfonic acid group | echemi.comwikipedia.org |

Positioning within Aminobenzenesulfonic Acids

Within the larger group of benzenesulfonic acid derivatives, this compound is specifically positioned as an aminobenzenesulfonic acid. This sub-classification is due to the concurrent presence of both an amino (-NH2) group and a sulfonic acid (-SO3H) group on the benzene nucleus. The specific nomenclature, "5-Amino-2-methoxy," denotes the positional isomerism of the functional groups on the benzene ring, which is critical in defining its chemical reactivity and interactions. It is distinct from other isomers such as 2-amino-5-methoxybenzenesulfonic acid. nih.govepa.gov This class of compounds, featuring both an acidic sulfonic acid group and a basic amino group, are important intermediates in chemical synthesis, particularly in the dye industry. google.com

Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-2-methoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZGTFLJFKLVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064376 | |

| Record name | Benzenesulfonic acid, 5-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6470-17-3 | |

| Record name | 5-Amino-2-methoxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6470-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxymetanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006470173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6470-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 5-amino-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 5-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-methoxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2-methoxybenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7XY8YG2WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 5 Amino 2 Methoxybenzenesulfonic Acid

Established Synthetic Routes and Reaction Mechanisms

The traditional syntheses of 5-amino-2-methoxybenzenesulfonic acid are based on foundational organic reactions, tailored to achieve the desired substitution pattern on the benzene (B151609) ring.

A primary route to this compound involves the direct sulfonation of 4-aminoanisole, also known as p-anisidine (B42471). environmentclearance.nic.innih.gov This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the aromatic ring. The position of sulfonation is directed by the existing amino and methoxy (B1213986) groups.

The reaction mechanism proceeds via the attack of an electrophilic sulfur species, typically sulfur trioxide (SO₃) generated from fuming sulfuric acid (oleum) or concentrated sulfuric acid, on the electron-rich aromatic ring of p-anisidine. masterorganicchemistry.comyoutube.com The amino group is protonated in the strongly acidic medium, becoming a deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺). However, the methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group. The sulfonation occurs ortho to the powerful methoxy group and meta to the protonated amino group, resulting in the desired product. sciencemadness.org

The process often involves heating the reaction mixture to ensure the formation of the thermodynamically favored product. sciencemadness.org A typical industrial procedure involves charging p-anisidine into oleum (B3057394) at a controlled temperature, followed by heating to complete the reaction. The product is then isolated by quenching the reaction mixture in water, causing the sulfonic acid to precipitate. environmentclearance.nic.in For example, a process describes dissolving p-anisidine in sulfuric acid and adding this solution to oleum, maintaining the temperature between 10°C and 80°C to achieve complete monosulfonation. google.com This method can yield the target compound, also referred to as 4-methoxyaniline-3-sulfonic acid, at high purity and in good yield. google.comechemi.com

An alternative pathway to this compound begins with phenol (B47542), a readily available starting material. google.com This multi-step synthesis involves a sequence of nitration, reduction, methylation, and sulfonation, though the order can vary.

A patented method describes the following sequence:

Nitration: Phenol is first nitrated to produce p-nitrophenol. This is achieved by treating phenol with a mixture of sulfuric acid and sodium nitrate (B79036) at a low temperature (e.g., 10-15°C). google.com The hydroxyl group of phenol is a strong activating group, directing the electrophilic nitronium ion (NO₂⁺) to the para position. masterorganicchemistry.com

Reduction: The resulting p-nitrophenol is then reduced to p-aminophenol. This transformation is commonly carried out using a reducing agent like zinc powder in the presence of an acid. google.com

Sulfonation & Methylation Sequence: The p-aminophenol is then subjected to sulfonation. Subsequently, the hydroxyl group is methylated to a methoxy group using a methylating agent like methyl iodide (CH₃I) after converting the intermediate to its sodium salt with sodium hydroxide (B78521). The final step involves acidification to yield 2-amino-5-methoxybenzenesulfonic acid. google.com This route reports high yields, reaching over 82%. google.com

A distinct method for producing this compound involves the reaction of p-anisidine with sulfamic acid (H₃NSO₃). google.comwikipedia.org This process, often referred to as "baking," is conducted at high temperatures. Sulfamic acid serves as a sulfonating agent, particularly suitable for producing ammonium salts of sulfonic acids directly. chemithon.com

In a patented process, p-anisidine is first treated with a specific molar ratio of sulfuric acid to form a mixture of neutral and acid sulfate (B86663) salts. google.com This mixture is then heated with sulfamic acid at temperatures between 160-200°C. google.com The formation of the initial sulfate salt mixture is crucial as it facilitates the reaction, eliminating the need for an inert solvent and leading to high yields (up to 90%) in shorter reaction times compared to reacting with anisidine sulfate alone. google.com The reaction product is a mixture containing the desired p-anisidine sulfonic acid along with ammonium sulfate and bisulfate. google.com The mechanism likely involves the thermal decomposition of sulfamic acid to generate the sulfonating electrophile.

Advanced Synthetic Strategies and Optimization Studies

Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield, minimize waste, and reduce costs. Research focuses on refining reaction conditions and developing more efficient protocols.

Improving yields in both laboratory and industrial production is a key objective. Several strategies have been developed to enhance the efficiency of the synthetic routes.

Process Control in Sulfonation: In the sulfonation of p-anisidine, carefully controlling the addition of reagents and the reaction temperature prevents the formation of polysulfonated byproducts. google.com A patented process highlights that forming a specific mixture of neutral and acid sulfates of p-anisidine before reacting with sulfamic acid can increase the yield to as high as 90%. google.com Another process using oleum reports yields of 85% by carefully managing reaction temperatures. google.com

Multi-step Synthesis Optimization: For the synthesis starting from phenol, a Chinese patent reports achieving yields of up to 84% by carefully controlling the pH, temperature, and pressure at each step of nitration, reduction, and subsequent sulfonation and methylation. google.com

The table below summarizes reported yields for different synthetic methods.

| Synthetic Route | Starting Material(s) | Key Reagents | Reported Yield | Reference |

| Sulfonation | p-Anisidine | Sulfuric Acid, Oleum | 85% | google.com |

| Sulfonation | p-Anisidine, Sulfamic Acid | Sulfuric Acid, Sulfamic Acid | Up to 90% | google.com |

| Multi-step Synthesis | Phenol | NaNO₃, H₂SO₄, Zn, CH₃I | >82% | google.com |

Fine-tuning reaction parameters is essential for maximizing product purity and yield while minimizing reaction time and energy consumption.

Temperature: Temperature control is critical in all synthetic routes.

In the sulfonation of p-anisidine with oleum, the initial charging of the amine is done at 50-55°C, followed by heating to 120°C for several hours to drive the reaction to completion. environmentclearance.nic.in

The reaction with sulfamic acid requires significantly higher temperatures, typically in the range of 160-200°C. google.com

The synthesis from phenol requires distinct temperature profiles for each step: nitration is conducted at a cool 10-15°C, while a later methylation step is performed at 50-55°C. google.com

Solvent Systems: While some methods aim to eliminate solvents to improve process efficiency, others rely on specific solvent systems. google.com The reaction of p-anisidine with sulfamic acid is advantageous because it avoids the need for an inert solvent like o-dichlorobenzene or trichlorobenzene, which were used in older methods. google.comgoogle.com In other optimization studies, such as peptide synthesis, the choice of solvent mixture (e.g., anisole/DMSO) has been shown to be crucial for reaction efficiency and minimizing side reactions. chemrxiv.org

Reagent Addition Rate and Molar Ratios: The rate at which reagents are added and their molar ratios are key to controlling the reaction.

In the sulfonation of anilines, the amine is typically dissolved in sulfuric acid and this solution is then added slowly to oleum to manage the exothermic reaction. google.com The molar ratio of SO₃ to the aniline (B41778) derivative is controlled to be between 2 and 4 to ensure complete monosulfonation without excessive side product formation. google.com

In the sulfamic acid route, using 0.6 to 0.9 moles of sulfuric acid per mole of p-anisidine to form the initial salt mixture is a critical optimization parameter. google.com

Optimization studies on related sulfonations have shown that the molar ratio of the substrate to the sulfonating agent (e.g., chlorosulfonic acid) is a primary factor influencing yield, with an optimized ratio of 1:5 being identified in one case. researchgate.net

The table below details key optimization parameters for various synthetic routes.

| Parameter | Sulfonation with Oleum | Synthesis from Phenol | Reaction with Sulfamic Acid |

| Temperature | 50-55°C (charging), 120°C (reaction) environmentclearance.nic.in | 10-15°C (nitration), 35-40°C (sulfonation) google.com | 160-200°C (baking) google.com |

| Solvent | Sulfuric acid (reagent and solvent) google.com | Water, Methanol (B129727) google.comgoogle.com | Solvent-free google.com |

| Key Reagent Ratio | 2-4 moles free SO₃ per mole of aniline google.com | Specific molar ratios for each step google.com | 0.6-0.9 mol H₂SO₄ / mol p-anisidine google.com |

| Addition Rate | Slow addition to manage exothermicity google.com | Slow dropwise addition of acids google.com | N/A (solid mixture) |

Scalability and Industrial Implementation of Synthetic Processes

The successful transition of a synthetic process from a laboratory setting to industrial-scale production hinges on several critical factors, including cost-effectiveness, safety, environmental impact, and the robustness of the chemical process. For complex aromatic compounds, this often involves optimizing each step to maximize yield and minimize waste.

Comparative Analysis of Modern Protocols versus Historical Methods

The evolution of synthetic chemistry has seen a significant shift from classical methods, which often involved harsh conditions and hazardous materials, to modern protocols that emphasize efficiency, safety, and sustainability.

A pertinent comparison can be made by examining the synthesis of the isomeric compound, 2-amino-5-methoxybenzenesulfonic acid. Historical production methods were characterized by the use of toxic chlorinated solvents. google.com A modern synthetic route, disclosed in a patent, avoids these hazardous materials entirely. This newer method starts from phenol and proceeds through nitration, reduction to an aminophenol, sulfonation, and finally methylation to yield the product. google.com This process is described as being simple to operate, non-toxic, and yielding a product that is readily biodegradable, with a reported yield exceeding 82%. google.com

This trend reflects a broader movement in the chemical industry towards "green chemistry." Key differences between modern and historical approaches include:

Solvent Choice: Replacing toxic and environmentally persistent solvents (e.g., chlorinated benzenes) with safer alternatives like water or developing solvent-free conditions.

Reagent Safety: Substituting hazardous reagents with milder and more selective ones. For example, in diazotization reactions, the use of tert-butyl nitrite (B80452) (TBN) is now favored in some applications over sodium nitrite as it is considered a safer, non-explosive reagent that can be used in flow chemistry to avoid the accumulation of unstable intermediates. researchgate.net

These modern principles would undoubtedly be applied to any contemporary synthesis of this compound to ensure economic viability and compliance with stringent environmental and safety regulations.

Chemical Reactivity and Transformation Mechanisms

The reactivity of this compound is governed by the interplay of its three functional groups: the amino (-NH₂), methoxy (-OCH₃), and sulfonic acid (-SO₃H) groups attached to the benzene ring.

Substitution Reactions Involving Amino and Methoxy Groups

The amino and methoxy groups are strong activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the sulfonic acid group is a deactivating group and a meta-director. In this compound, the positions on the ring are influenced as follows:

The amino group at C5 strongly activates and directs to the ortho positions (C4, C6).

The methoxy group at C2 strongly activates and directs to its ortho (C1, C3) and para (C5) positions.

The sulfonic acid group at C1 deactivates the ring and directs to its meta positions (C3, C5).

The combined effect of these groups makes the C4 and C6 positions the most likely sites for electrophilic attack, as they are ortho to the powerful amino activating group and are not sterically hindered by the sulfonic acid group. The C3 position is also activated (ortho to the methoxy group and meta to the sulfonic acid group), making it another potential, though likely less favored, site for substitution.

Diazotization Reactions and Their Applications

The primary aromatic amino group in this compound is readily converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures. byjus.comyoutube.com

The resulting aryl diazonium salt is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂). masterorganicchemistry.com This allows for its replacement by a wide variety of nucleophiles, opening pathways to numerous derivatives. organic-chemistry.org

Table 1: Potential Transformations via Diazotization of this compound

| Reaction Name | Reagent(s) | Product |

| Sandmeyer Reaction | CuCl / HCl | 5-Chloro-2-methoxybenzenesulfonic acid |

| Sandmeyer Reaction | CuBr / HBr | 5-Bromo-2-methoxybenzenesulfonic acid |

| Sandmeyer Reaction | CuCN / KCN | 5-Cyano-2-methoxybenzenesulfonic acid |

| Schiemann Reaction | HBF₄, then heat | 5-Fluoro-2-methoxybenzenesulfonic acid |

| Gomberg-Bachmann | Benzene | 2-Methoxy-5-phenylbenzenesulfonic acid |

| Hydroxylation | H₂O, H₂SO₄, heat | 5-Hydroxy-2-methoxybenzenesulfonic acid |

| Reduction | H₃PO₂ | 2-Methoxybenzenesulfonic acid |

| Azo Coupling | Phenol, NaOH | Azo dye derivative |

These transformations are fundamental in the synthesis of dyes, pigments, and other specialized organic compounds. byjus.com The diazonium salt can act as an electrophile in azo coupling reactions, typically with activated aromatic compounds like phenols or anilines, to produce brightly colored azo compounds. masterorganicchemistry.com

Electrochemical Oxidation Studies

Electrochemical oxidation is an emerging sustainable method for chemical transformations, offering mild reaction conditions and high selectivity. rsc.org While specific studies on the electrochemical oxidation of this compound are not prominent in the reviewed literature, the behavior of related molecules provides a basis for predicting its reactivity.

Studies on the electrochemical oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) show that the process is highly dependent on the electrode material and the pH of the medium. researchgate.netresearchgate.net Catalysts based on non-noble metals, such as manganese oxide (MnOx) and nickel oxyhydroxide (NiOOH), have been shown to be effective. researchgate.netnih.gov

For this compound, electrochemical oxidation could potentially proceed via several pathways:

Oxidation of the Amino Group: The amino group could be oxidized, potentially leading to the formation of nitroso, nitro, or polymeric aniline-like structures on the electrode surface.

Oxidation of the Aromatic Ring: At higher potentials, the aromatic ring itself could be oxidized, leading to ring-opening or the formation of phenolic derivatives, a process that might be facilitated by the activating amino and methoxy groups.

Mechanism: The oxidation could occur through a direct mechanism, involving direct electron transfer from the molecule to the anode, or an indirect mechanism mediated by species generated from the electrolyte or the electrode itself (e.g., Ni³⁺/Ni⁴⁺ species on a nickel-based electrode). researchgate.netnih.gov The reaction pathway is often pH-dependent; for instance, in the oxidation of HMF, the aldehyde group is preferentially oxidized in basic media, while the alcohol group is more reactive in acidic or neutral media. researchgate.net

Further research would be necessary to determine the specific products and mechanisms for the electrochemical oxidation of this particular sulfonic acid.

Other Significant Chemical Transformations and Derivatives

Beyond diazotization, the functional groups on this compound allow for other important chemical transformations.

Acylation of the Amino Group: The amino group can be easily acylated using acyl chlorides or anhydrides (e.g., acetyl chloride) to form the corresponding amide. This is often done to protect the amino group during other reactions or to modify the compound's properties.

Reactions of the Sulfonic Acid Group: The sulfonic acid can be converted into a sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride. This sulfonyl chloride is a key intermediate that can react with amines to form sulfonamides or with alcohols to form sulfonate esters. The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a pharmacologically important fragment, proceeds from a related sulfonyl chloride intermediate. nih.gov

Table 2: Potential Derivatives of this compound

| Reacting Group | Reagent | Derivative Class |

| Amino (-NH₂) | Acetyl chloride | N-Acetyl Amide |

| Amino (-NH₂) | Alkyl halide | N-Alkyl/N,N-Dialkyl Amine |

| Sulfonic Acid (-SO₃H) | Thionyl chloride (SOCl₂) | Sulfonyl Chloride |

| Sulfonyl Chloride (-SO₂Cl) | Ammonia (B1221849) (NH₃) | Sulfonamide |

| Sulfonyl Chloride (-SO₂Cl) | Primary/Secondary Amine | N-Substituted Sulfonamide |

These transformations underscore the utility of this compound as a versatile building block in organic synthesis.

Advanced Applications and Functional Material Development

Research Reagent in Specialized Fields

There is no direct information available that details the use of 5-Amino-2-methoxybenzenesulfonic acid as a reagent in biochemical assays or for enzyme studies. However, a structurally similar compound, 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, has been used as an additive to improve the sensitivity of analytical reagents for applications like cytotoxicity testing and method validation. biosynth.com A single chemical vendor describes the target compound as a "spin-labeledl lysine, used to measure electron paramagnetic resonance distance," a technique relevant to biochemical studies, but this application is not substantiated by other sources.

Molecular Biology Research

While this compound is a versatile chemical intermediate, its direct applications in molecular biology research are not extensively documented in publicly available literature. Research in this field often utilizes derivatives or polymers of aminobenzenesulfonic acids. For instance, sulfonated polyanilines, which can be synthesized from monomers like this compound, have been explored for their conductive properties in biosensors and as matrices for enzyme immobilization. The functional groups of this compound, the amine and sulfonic acid moieties, are known to be reactive and can participate in bioconjugation reactions, suggesting a potential for its use in creating molecular probes or for modifying biological molecules. However, specific studies detailing the use of this compound for these purposes are not readily found.

Advanced Material Science and Engineering Applications

The dual functionality of this compound, containing both a primary amine and a sulfonic acid group, makes it a candidate for the surface modification of various materials, including biopolymers and nanoparticles. The amine group can form covalent bonds with materials that have carboxylic acid or other reactive groups, while the sulfonic acid group can impart hydrophilicity and a negative charge to the surface.

Modification of Biopolymers:

The modification of biopolymers such as chitosan (B1678972) with molecules containing amine-reactive groups is a common strategy to enhance their properties. While direct studies using this compound to modify chitosan are not prevalent, the principle of using amine-containing compounds is well-established. For example, fatty acids have been coupled to chitosan's primary amino groups to create amphiphilic derivatives. researchgate.net This suggests a potential for this compound to be similarly used to introduce sulfonic acid groups onto the surface of chitosan, potentially improving its solubility and mucoadhesion properties for drug delivery applications.

Modification of Nanoparticles:

In the realm of nanotechnology, the surface functionalization of nanoparticles is crucial for their stability, biocompatibility, and targeting capabilities. Gold nanoparticles (AuNPs) have been functionalized with various organic ligands to tailor their properties for biomedical applications. For instance, AuNPs functionalized with 5-amino-2-mercaptobenzimidazole (B160934) have demonstrated significant antibacterial activity. nih.govresearchgate.netnih.gov This highlights the potential of aminobenzene derivatives in nanoparticle surface chemistry. The amine and sulfonic acid groups of this compound could be used to functionalize nanoparticles, providing both a point of attachment for further conjugation and a charged surface to improve colloidal stability. biomedres.us

The following table summarizes the potential modifications of biopolymers and nanoparticles with amine and sulfonic acid-containing compounds, illustrating the possible roles of this compound.

| Material | Modifying Agent Group | Potential Outcome of Modification with this compound |

| Chitosan | Carboxylic Acid | Increased hydrophilicity and negative surface charge |

| Gold Nanoparticles | Thiol | Enhanced stability and biocompatibility, potential for further functionalization |

| Silica (B1680970) Nanoparticles | Silanol | Introduction of surface charge and functional groups for bioconjugation |

This table is illustrative of the potential applications based on the known reactivity of the functional groups of this compound.

This compound serves as a key monomer for the synthesis of the conducting polymer Poly(2-methoxyaniline-5-sulfonic acid) (PMAS). PMAS is a water-soluble, self-doped derivative of polyaniline, which means that the sulfonic acid groups attached to the polymer backbone provide the counter-ions necessary for charge neutrality, eliminating the need for an external dopant. researchgate.netresearchgate.net

The chemical oxidative polymerization of this compound typically yields a mixture of polymer fractions with different molecular weights. researchgate.netnih.gov Studies have shown that these fractions can be separated, with the high molecular weight fraction exhibiting superior electrical conductivity and redox activity compared to the low molecular weight fraction. researchgate.netnih.gov

The properties of PMAS can be further tailored by forming composites with other polymers or by creating its salts. For example, nanocomposites of polyaniline and PMAS have been synthesized, resulting in materials with enhanced electrical conductivity and stability. researchgate.net Furthermore, treatment of PMAS with lithium hydroxide (B78521) yields lithium salts of the polymer, which exhibit ionic conductivity.

The integration of this compound into polymeric systems like PMAS opens up a wide range of applications in areas such as electrochromic devices, sensors, and batteries due to its unique electrical and optical properties. researchgate.netacs.org

The table below details some of the key properties of Poly(2-methoxyaniline-5-sulfonic acid) and its derivatives.

| Property | Value/Description | Reference |

| Synthesis Method | Chemical oxidative polymerization of this compound | researchgate.net |

| Molecular Weight Fractions | High (8-10 kDa) and Low (approx. 2 kDa) | researchgate.netnih.gov |

| Electrical Conductivity (High MW fraction) | 0.94 ± 0.05 S cm⁻¹ | researchgate.net |

| Solubility | Water-soluble | researchgate.net |

| Redox Behavior (High MW fraction) | Exhibits characteristic emeraldine (B8112657) salt redox and pH switching | nih.gov |

| Ionic Conductivity (Lithium Salt) | Approximately 1 x 10⁻⁶ S cm⁻¹ at 302 K | |

| Optical Properties | Exhibits photoluminescence, which can be modulated | nih.gov |

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 5-Amino-2-methoxybenzenesulfonic acid by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features. The sulfonic acid group (-SO₃H) typically shows strong and broad absorption for the O-H stretch, often in the 2500-3300 cm⁻¹ region. scbt.com Symmetric and asymmetric stretching vibrations of the S=O bonds are expected to appear in the ranges of 1030-1080 cm⁻¹ and 1150-1250 cm⁻¹, respectively.

The primary amine (-NH₂) group will exhibit N-H stretching vibrations, usually as two distinct bands in the 3100-3500 cm⁻¹ range. jmaterenvironsci.com The methoxy (B1213986) group (-OCH₃) is identified by C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C-O stretching band around 1259 cm⁻¹. chemicalbook.com Aromatic C-H stretching is observed above 3000 cm⁻¹, and C=C stretching vibrations within the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. scbt.comchemicalbook.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonic Acid (-SO₃H) | O-H Stretch | 2500-3300 (Broad) |

| S=O Asymmetric Stretch | 1150-1250 | |

| S=O Symmetric Stretch | 1030-1080 | |

| Primary Amine (-NH₂) | N-H Stretch | 3100-3500 (Two bands) |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1400-1600 | |

| Methoxy Group (-OCH₃) | C-H Stretch | 2850-2960 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR: The proton NMR spectrum gives distinct signals for the different hydrogen atoms in the molecule. For this compound, dissolved in a solvent like DMSO-d₆, the aromatic protons appear as distinct signals in the downfield region. Based on available data for the compound (also known as p-Anisidine-2-sulfonic acid), characteristic chemical shifts are observed around 7.29, 7.28, and 7.06 ppm. chemicalbook.com The protons of the methoxy group (-OCH₃) typically produce a sharp singlet further upfield, recorded at approximately 3.79 ppm. chemicalbook.com The protons of the amine (-NH₂) and sulfonic acid (-SO₃H) groups are exchangeable and may appear as broad signals.

Table 2: Experimental ¹H-NMR and Predicted ¹³C-NMR Data for this compound

| Nucleus | Group | Predicted/Experimental Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic-H | ~7.0-7.3 | Multiplet |

| ¹H | Methoxy (-OCH₃) | ~3.79 | Singlet |

| ¹H | Amine (-NH₂) | Variable | Broad Singlet |

| ¹H | Sulfonic Acid (-SO₃H) | Variable | Broad Singlet |

| ¹³C | Aromatic C-O | ~150-160 | Singlet |

| ¹³C | Aromatic C-S | ~135-145 | Singlet |

| ¹³C | Aromatic C-N | ~140-150 | Singlet |

| ¹³C | Aromatic C-H | ~110-125 | Doublet |

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₇H₉NO₄S, the theoretical monoisotopic mass is calculated to be 203.02523 Da. researchgate.nethaihangindustry.com HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 204.03250 or other adducts, such as the sodium adduct [M+Na]⁺ at m/z 226.01444. haihangindustry.com The high precision of this technique allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from any starting materials, by-products, or degradation products, thereby allowing for purity assessment and quantitative measurement.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and concentration of this compound. A common approach would involve a reverse-phase (RP) HPLC method. chemicalbook.comscbt.com This typically uses a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with phosphoric acid or formic acid to adjust pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727). chemicalbook.comscbt.com

The components are separated based on their polarity, with the more polar compounds eluting earlier. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, such as 254 nm. scbt.com The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure reference standard. guidechem.com

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Reverse Phase C18, e.g., 150 mm x 4.6 mm, 2.7 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Water (pH adjusted to ~3) and Acetonitrile/Methanol |

| Flow Rate | 0.7 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for qualitatively assessing purity and monitoring reaction progress. For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel (SiO₂) on a glass or aluminum plate is typically used.

A small spot of the sample solution is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. A polar mobile phase, often a mixture of solvents, is required to move the polar analyte up the plate. A potential solvent system could be a mixture of ethanol, aqueous ethylene (B1197577) glycol, and acetone. After the solvent front moves up the plate, the plate is removed and dried. The spots can be visualized under a UV lamp or by staining with a reagent like ninhydrin, which reacts with the amino group to produce a colored spot. The purity is qualitatively assessed by the presence of a single spot. The Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes when compared to a reference standard run on the same plate.

Theoretical and Computational Studies

Quantum Chemical Analysis and Molecular Modeling

Detailed quantum chemical analyses for 5-Amino-2-methoxybenzenesulfonic acid are not specifically available in the reviewed scientific literature. While studies on analogous compounds exist, providing specific data for this molecule is not possible without dedicated research.

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) calculations, which would typically be used to determine optimized geometry, vibrational frequencies, and other electronic properties, have been published for this compound. DFT studies on other aminobenzenesulfonic acid derivatives have been conducted to explore molecular structure and optoelectronic properties, but these findings cannot be directly extrapolated. researchgate.net For example, DFT calculations on related molecules often employ functionals like B3LYP to analyze molecular structure and predict properties. researchgate.netnih.gov

Electronic Structure and Reactivity Predictions

Predictions of the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and reactivity descriptors for this compound are not available. Such studies on other benzene (B151609) derivatives have been used to understand their chemical behavior, but this specific compound has not been similarly characterized in the literature. scispace.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

There are no published Time-Dependent Density Functional Theory (TD-DFT) studies for this compound. This method is typically used to simulate UV-Vis absorption spectra and analyze electronic transitions. While TD-DFT has been applied to investigate the spectra of compounds like azobenzene (B91143) derivatives, similar research on this compound is absent. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

Specific molecular dynamics (MD) simulations to study the behavior and intermolecular interactions of this compound have not been reported.

Solvation Effects and Conformational Analysis

There is a lack of published data on the solvation effects and conformational analysis of this compound from molecular dynamics simulations. While MD simulations are a standard approach for exploring how a molecule behaves in different solvents and its preferred shapes, this compound has not been the subject of such a study. nih.govfrontiersin.org

Binding Affinity and Specificity Predictions (e.g., Enzyme Interactions)

No computational studies predicting the binding affinity or specificity of this compound with enzymes or other biological targets were found. Molecular docking and simulation are key tools for predicting such interactions, but the literature lacks any application of these methods to this specific molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. ncats.io These models are instrumental in predicting the behavior of new or untested chemicals, thereby reducing the need for extensive animal testing and providing a cost-effective screening tool. acdlabs.com For aromatic amines, a class of compounds to which this compound belongs, QSAR has been extensively used to predict their toxicological profiles. epa.govnih.gov

For aromatic amines, QSAR models are frequently developed to predict critical toxicological endpoints such as mutagenicity and carcinogenicity. nih.gov These models often rely on a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic properties, size, and shape. acdlabs.com

Research has shown that for aromatic amines, the development of local QSAR models, which are trained on a specific class of compounds, can improve prediction accuracy. stenutz.eu For instance, a study on primary aromatic amines demonstrated that the accuracy of predicting mutagenicity could be around 70%, which is comparable to commercial QSAR tools. The goal of such models is to support expert review in assessing the safety of these compounds.

While no specific QSAR models have been published for this compound, the general principles applied to aromatic amines would be relevant. Such a model would likely incorporate descriptors that account for the electronic effects of the amino, methoxy (B1213986), and sulfonic acid groups on the benzene ring. The development of robust QSAR models requires large, high-quality datasets of related compounds with experimentally determined toxicological data. ncats.io

Table 1: Common Toxicological Endpoints Predicted by QSAR for Aromatic Amines

| Endpoint | Description | Relevance |

| Mutagenicity | The potential of a chemical to induce genetic mutations. | A key indicator of potential carcinogenicity. |

| Carcinogenicity | The ability of a substance to cause cancer. | A critical endpoint for human health risk assessment. nih.gov |

| Aquatic Toxicity | The adverse effects of a compound on aquatic organisms. | Important for environmental risk assessment. epa.gov |

| Skin Sensitization | The potential of a chemical to cause an allergic reaction upon skin contact. | Relevant for occupational health and consumer product safety. |

This table presents endpoints commonly predicted for the broader class of aromatic amines, as specific QSAR studies on this compound are not available in the reviewed literature.

The octanol-water partition coefficient (LogP), also referred to as LogPow, is a measure of a compound's lipophilicity or hydrophobicity. It is a crucial descriptor in QSAR modeling, particularly for predicting a chemical's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. acdlabs.com For aromatic amines and related compounds, lipophilicity has been shown to be a significant factor in their biological activity.

In a QSAR model, the LogP value of this compound would be a key parameter. For instance, in a study modeling the joint toxicity of aromatic amines and phenols to bacteria, the LogP of the mixture was a significant descriptor in the final QSAR equation. Generally, a higher LogP can correlate with increased membrane permeability and, in some cases, greater toxicity, although the relationship is often complex and non-linear.

Table 2: Predicted LogP Values for Isomers of Amino-methoxybenzenesulfonic Acid

| Compound | CAS Number | Predicted LogP (XlogP) | Source |

| 2-Amino-5-methoxybenzenesulfonic acid | 13244-33-2 | 0.5 | PubChem |

| This compound | 6470-17-3 | Not Available | - |

Note: The provided LogP value is for an isomer and should be considered an estimate for discussing the properties of this compound.

Spectroscopic Simulations and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. These simulations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure and to aid in the assignment of vibrational bands.

For benzenesulfonic acid derivatives, DFT calculations have been successfully employed to predict vibrational frequencies. A typical study involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies at a specific level of theory and basis set (e.g., B3LYP/6-311G(d,p)). The calculated frequencies are often scaled to better match the experimental values.

While no specific spectroscopic simulations for this compound were found in the reviewed literature, the methodology would be directly applicable. The theoretical IR and Raman spectra would reveal characteristic vibrational modes for the functional groups present in the molecule:

SO₃H group: Symmetric and asymmetric stretching vibrations.

NH₂ group: Symmetric and asymmetric stretching and scissoring vibrations.

OCH₃ group: Stretching and bending vibrations.

Benzene ring: C-H stretching, C-C stretching, and ring breathing modes.

By comparing the simulated spectrum with an experimental FT-IR or FT-Raman spectrum, a detailed understanding of the molecule's vibrational properties can be achieved. For example, a study on benzenesulfonic acid methyl ester showed a satisfactory agreement between the experimental and scaled theoretical frequencies.

Table 3: Expected Vibrational Frequency Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Sulfonic Acid (SO₃H) | O-H Stretch | 3200-2500 |

| S=O Asymmetric Stretch | 1250-1160 | |

| S=O Symmetric Stretch | 1080-1010 | |

| Amino (NH₂) | N-H Asymmetric Stretch | 3500-3300 |

| N-H Symmetric Stretch | 3400-3200 | |

| N-H Scissoring | 1650-1580 | |

| Methoxy (OCH₃) | C-H Stretch | 2990-2950, 2850-2815 |

| C-O Stretch | 1275-1200 (asymmetric), 1050-1000 (symmetric) | |

| Benzene Ring | C-H Aromatic Stretch | 3100-3000 |

| C=C Aromatic Stretch | 1600-1450 |

This table provides general, expected ranges for the functional groups present. Precise values would be determined through specific experimental measurement and computational simulation.

Biological and Pharmacological Research

Mechanism of Action and Molecular Targets

The mechanism of action for 5-Amino-2-methoxybenzenesulfonic acid is understood mainly through its role as a functional component in larger molecular constructs designed to combat parasitic infections.

When chemically attached to biopolymers and nanoparticles, the 5-amino-2-methoxybenzenesulfonate (AMBS) moiety is instrumental in inhibiting key cellular processes of the Plasmodium falciparum parasite, which is responsible for malaria. nih.govacs.org A primary mechanism is the inhibition of parasite invasion into red blood cells (RBCs), a critical step in the multiplication and progression of the disease. nih.gov Materials modified with AMBS have been shown to protect RBCs from invasion by various parasite strains that utilize different major entry pathways. nih.gov

There is currently no specific information available in the reviewed scientific literature regarding the direct enzyme inhibition or activation properties of this compound as a standalone compound.

Based on the available research, the influence of this compound on specific signaling pathways has not been a primary focus of investigation. Its known effects are related to the physical or chemical obstruction of parasite-host cell interactions rather than direct interference with intracellular signaling cascades. nih.gov

Antimicrobial Properties and Efficacy Studies

The antimicrobial research concerning this compound is highly concentrated on its antimalarial applications.

No studies were found that specifically investigate or demonstrate the effectiveness of this compound against Gram-positive bacteria.

Significant research has highlighted the utility of this compound as a chemical modification to create potent antimalarial agents. nih.govacs.org When this sulfonic acid is used to modify polymers like polyglutamic acid (PGA) and heparin, it transforms them into powerful antimalarial materials. nih.gov

The modification of PGA with AMBS conferred a high-potency antimalarial function to the polymer. nih.gov In the case of heparin, a known biopolymer with some intrinsic but limited antimalarial effect, modification with AMBS substantially increased its antimalarial activity while almost completely removing its inherent and undesirable anticoagulant properties. nih.gov This demonstrates the specificity of the AMBS moiety in targeting the malaria parasite. The resulting modified biopolymers showed no cytotoxicity at relevant concentrations when tested against a macrophage-like cell line. nih.gov

The efficacy of these AMBS-modified materials has been demonstrated in antisequestration assays against P. falciparum strains relevant to severe forms of malaria.

Table 1: Antisequestration Efficacy of AMBS-Modified Nanoparticles

| Parasite Strain | Target Receptor | Efficacy of AMBS-Modified Nanoparticles |

|---|---|---|

| CS2 | Chondroitin sulfate (B86663) A (CSA) | More efficacious than gold-standard soluble biopolymers. nih.gov |

Pharmacological Applications and Drug Development

Enhancement of Water Solubility for Lead Compounds

The inherent properties of the sulfonic acid group suggest that this compound could theoretically be used to enhance the water solubility of poorly soluble drug candidates. Sulfonic acids are strong acids and exist in their ionized sulfonate form over a wide physiological pH range. The incorporation of a sulfonate group can significantly increase the aqueous solubility of a parent molecule. This strategy is a common practice in medicinal chemistry to improve the pharmacokinetic profiles of lead compounds.

While there are no specific studies published on the use of this compound for this purpose, the general principle of using amino acids and their derivatives as "promoiety" in prodrug design is well-established to improve solubility and other drug-like properties nih.govnih.gov. For instance, the related compound 5-Amino-2-methoxybenzoic acid is utilized in the synthesis of various therapeutic compounds, in part due to its ability to enhance solubility sigmaaldrich.com. However, direct evidence for this compound remains elusive.

Design of Molecules with Enhanced Bioavailability and Target Specificity

The structural features of this compound, namely the amino and methoxy (B1213986) groups, offer potential for chemical modification to create derivatives with enhanced bioavailability and target specificity. The amino group can serve as a handle for forming amides, sulfonamides, or other functional groups, allowing for the attachment of the molecule to a pharmacophore or a targeting moiety. The methoxy group can influence the electronic properties and metabolic stability of the molecule.

Again, no direct research has been published that explicitly details the use of this compound in designing molecules with these enhanced properties. The development of prodrugs using amino acid moieties is a known strategy to improve drug delivery, including targeting specific transporters in the body nih.govnih.gov. Research on similar structures, such as 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, has shown that modifications to the aromatic rings can significantly impact anti-proliferative activity, suggesting the importance of such substitutions in achieving target specificity mdpi.com.

Toxicological Research (Excluding Dosage/Administration)

Toxicological data for this compound is limited. However, information from safety data sheets and studies on structurally related compounds provide some insight into its potential hazards.

Skin Irritation Potential

Safety data for this compound indicates that it is classified as Skin Corrosion Category 1B sigmaaldrich.com. This classification suggests that the compound is capable of causing severe skin burns and damage upon contact. A substance classified as Skin Corrosion 1B is expected to produce irreversible damage to the skin, namely, visible necrosis through the epidermis and into the dermis, following an exposure of up to 1 hour, with the observation period lasting up to 14 days.

For the related compound, 2-Amino-5-methoxybenzenesulfonic acid, GHS hazard statements also include H315, indicating that it causes skin irritation nih.gov. A toxicological evaluation of 3-amino-4-methoxybenzanilide (B94723) found it to be practically devoid of skin irritation in rabbits bgrci.de.

Eye Irritation Potential

Given the classification of this compound as causing severe skin corrosion (Skin Corr. 1B), it is highly probable that the compound also poses a risk of serious eye damage sigmaaldrich.com. Chemicals that are corrosive to the skin are generally considered to cause serious eye damage as well.

The GHS hazard statements for the isomeric compound, 2-Amino-5-methoxybenzenesulfonic acid, include H318, which corresponds to a risk of serious eye damage nih.gov. In contrast, a study on 3-amino-4-methoxybenzanilide showed it to be practically devoid of eye irritation bgrci.de.

Acute Toxicity Studies (e.g., LD50 Oral)

A specific oral LD50 value for this compound is not available in the reviewed literature. However, data for structurally similar compounds can provide an estimation of its acute toxicity profile. For instance, a toxicological evaluation of 3-amino-4-methoxybenzanilide reported an oral LD50 in rats to be greater than 2000 mg/kg body weight, indicating low acute toxicity by ingestion bgrci.de.

The table below summarizes the available acute toxicity data for related compounds.

| Compound Name | Test Animal | Route of Administration | LD50 |

| 3-Amino-4-methoxybenzanilide | Rat | Oral | > 2000 mg/kg |

| 3-Amino-4-methoxybenzanilide | Rat | Dermal | > 2000 mg/kg |

Implications for Human Health and Safety

The assessment of the human health and safety implications of this compound is based on a combination of available data for the compound itself, information on structurally related compounds, and general knowledge about the class of aromatic aminosulphonic acids. While comprehensive toxicological studies are limited, existing data provides insight into potential hazards.

Acute Toxicity and Irritation

Data from various sources, including Safety Data Sheets (SDS), indicate that this compound is considered a hazardous substance. nih.gov It is classified as causing skin and eye irritation. nih.govepa.gov In some cases, it is classified as causing severe skin burns and eye damage. chemicalbook.comnih.gov Furthermore, it may cause respiratory irritation. nih.gov

For a closely related compound, p-Anisidine-3-sulfonic acid, an acute oral toxicity study in rats has been reported.

Interactive Data Table: Acute Toxicity of a Related Compound

| Compound Name | CAS Number | Test Animal | Route of Administration | LD50 | Reference |

| p-Anisidine-3-sulfonic acid | 13244-33-2 | Rat | Oral | 10,000 mg/kg | nih.gov |

This high LD50 value suggests a low order of acute toxicity for the related sulfonated anisidine.

Genotoxicity and Carcinogenicity

For comparison, the unsulfonated analogue, p-anisidine (B42471), has been classified as a substance that may cause cancer and is suspected of causing genetic defects. sigmaaldrich.com The presence of the sulfonic acid group in this compound is a key structural difference that is thought to significantly reduce its toxic potential compared to p-anisidine. europa.eu

Safety Data Sheets for 2-Amino-5-methoxybenzenesulfonic acid state that information on mutagenic and reproductive effects is not available, and it is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. The toxicological properties have not been fully investigated. nih.gov

Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for communicating hazard information. The classifications for this compound from notifications to the European Chemicals Agency (ECHA) C&L Inventory are summarized below. It is important to note that information may vary between notifications depending on impurities and other factors. nv.gov

Interactive Data Table: GHS Hazard Classifications for this compound

| Hazard Class | Hazard Category | Hazard Statement | Percentage of Notifications |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | 50% |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | 50% |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | 50% |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation | 50% |

| Data from ECHA C&L Inventory notifications. nv.gov |

Environmental Research and Degradation Studies

Occurrence and Fate in Environmental Compartments

As a precursor in the synthesis of azo dyes, 5-Amino-2-methoxybenzenesulfonic acid's primary route into the environment is through industrial wastewater discharge. mdpi.comresearchgate.net The textile industry, a major consumer of such dyes, is a significant contributor to water contamination, releasing effluents that contain a variety of synthetic chemicals. mdpi.comnih.gov During the dyeing process, a portion of the dyes and their intermediates are not fixed to the fibers and are lost to the wastewater, which, if inadequately treated, enters aquatic systems. nih.govncsu.edu

Once in the environment, benzenesulfonic acid and its derivatives are likely to undergo biodegradation in both water and soil, provided that local microorganisms can acclimate to them. nih.gov The compound's persistence is influenced by its chemical structure and the presence of specific microbial communities capable of its breakdown. Due to its use in industrial processes, there are concerns about its potential to bio-accumulate if released into ecosystems without proper treatment. ncsu.edugsconlinepress.com

Degradation Pathways and Byproduct Formation

The degradation of this compound is a critical area of research, aiming to convert it into less harmful substances. Studies explore various chemical and biological methods to break down its stable aromatic structure.

Electrochemical oxidation has been identified as a viable method for the degradation of this compound. Research indicates that the compound readily undergoes electrochemical degradation when using a boron-doped diamond (BDD) electrode. sigmaaldrich.com BDD electrodes are known for their high efficiency in mineralizing persistent organic pollutants. tue.nl

The degradation mechanism on BDD electrodes can involve two primary pathways: direct electron transfer from the molecule at the electrode surface and indirect oxidation via electrogenerated hydroxyl radicals (•OH). nih.govjmaterenvironsci.com At high anodic potentials, water is oxidized on the BDD surface to produce these highly reactive hydroxyl radicals, which can non-selectively attack and break down complex organic molecules, leading to the opening of the aromatic ring and eventual mineralization into CO2, water, and inorganic ions. tue.nlnih.gov Cathodic pretreatment of BDD electrodes can regenerate the electrode surface, ensuring repeatable and efficient degradation over extended periods. nih.govlookchem.com

| Parameter | Description | Reference |

|---|---|---|

| Electrode Type | Boron-Doped Diamond (BDD) | sigmaaldrich.com |

| Primary Oxidant | Hydroxyl Radicals (•OH) | nih.gov |

| Mechanism | Direct electron transfer and indirect oxidation via •OH radicals, leading to ring opening and mineralization. | tue.nlnih.gov |

| Advantage | High efficiency for mineralizing persistent pollutants; electrode surface can be regenerated. | tue.nllookchem.com |

While specific studies on the biodegradation of this compound are limited, research on related sulfonated aromatic compounds provides insight into potential pathways. Bacterial strains, particularly from genera like Pseudomonas and Arthrobacter, have been shown to degrade various benzenesulfonic and naphthalenesulfonic acids. d-nb.info These microorganisms can utilize the sulfonated compounds as a sole source of sulfur for growth. d-nb.info

The typical bacterial degradation pathway involves an initial attack by an oxygenase enzyme, which incorporates molecular oxygen. nih.gov This leads to the cleavage of the carbon-sulfur bond, releasing the sulfur as sulfite (B76179), and hydroxylation of the aromatic ring to form intermediates like phenols and catechols. nih.govnih.gov Subsequently, the aromatic ring undergoes cleavage, and the resulting aliphatic acids are funneled into central metabolic pathways. nih.gov For example, Pseudomonas sp. strain S-313 converts benzenesulfonic acid to phenol (B47542), and 3-aminobenzenesulfonic acid to 3-aminophenol. d-nb.info This suggests a plausible pathway for this compound would involve its conversion to an aminomethoxyphenol.

| Bacterial Genus/Strain | Degraded Substrates (Examples) | Key Metabolic Step | Reference |

|---|---|---|---|

| Pseudomonas sp. strain S-313 | Benzenesulfonic acid, 3-aminobenzenesulfonic acid | Desulfonation to corresponding phenols | d-nb.info |

| Arthrobacter sp. strain DZ-6 | Various aromatic sulfonates | Utilization of sulfonate as a sulfur source | d-nb.info |

| Unidentified Bacterium | Benzenesulfonate | Formation of sulfite and phenol | nih.gov |

Advanced Oxidation Processes (AOPs), such as the Photo-Fenton reaction, are employed to enhance the degradability of recalcitrant pollutants like aromatic amines. nih.govjournalssystem.com The Fenton process uses iron salts and hydrogen peroxide to generate powerful hydroxyl radicals (•OH), and its efficiency is enhanced by UV light in the Photo-Fenton variation. journalssystem.com

Environmental Impact Assessments

The environmental impact of this compound is intrinsically linked to its role in the chemical industry, particularly in the production of dyes.

The production and use of azo dyes, for which this compound is an intermediate, pose significant environmental challenges. mdpi.comijrrjournal.com The primary concerns are associated with the discharge of untreated or partially treated industrial effluents into water bodies. researchgate.netgsconlinepress.com

Key environmental impacts include:

Water Coloration : The release of colored effluents reduces light penetration in aquatic environments, which can inhibit the photosynthesis of aquatic plants and disrupt the ecosystem's food chain. bath.ac.uk

Toxicity : Synthetic dyes and their intermediates can be toxic to aquatic life and soil microorganisms. researchgate.netnih.govncsu.edu This toxicity can affect plant growth, reduce soil fertility, and cause metabolic stress or death in aquatic fauna. researchgate.netncsu.edu

Formation of Carcinogenic Byproducts : A major concern with azo dyes is the reductive cleavage of the azo bond (–N=N–), which can occur under anaerobic conditions in sediments or during certain treatment processes. ijrrjournal.comgsconlinepress.com This cleavage can release constituent aromatic amines, many of which are known or suspected carcinogens. gsconlinepress.comijrrjournal.comgsconlinepress.com The disposal of untreated effluents containing dye precursors and byproducts therefore represents a risk to both environmental and human health. gsconlinepress.comgsconlinepress.com

Efforts Towards Eco-friendly Dyeing Procedures

The textile industry is a major consumer of water and energy, and traditional dyeing processes contribute significantly to environmental pollution. As a result, there is a continuous drive towards developing more eco-friendly dyeing procedures. This compound, as an important intermediate in the synthesis of reactive dyes, is central to these efforts. Reactive dyes are a favored class for coloring cellulosic fibers like cotton due to their ability to form strong, covalent bonds with the fiber, resulting in excellent color fastness and vibrancy. meghmaniglobal.com

Modern research in eco-friendly dyeing focuses on several key areas where reactive dyes, including those synthesized from this compound, offer sustainable advantages:

Reduced Water and Energy Consumption: Innovations in reactive dye chemistry and application processes aim to lower the high consumption of water and energy associated with conventional dyeing. meghmaniglobal.comgnest.org Techniques such as low-impact dyeing, which includes cold dyeing, consume less energy. meghmaniglobal.com Some advanced reactive dye systems, like Avitera® dyes, are designed for high reaction and fixation rates, which can reduce water and energy consumption by up to 50%. sustainablemanufacturingexpo.com The high fixation efficiency of modern reactive dyes means less unfixed dye needs to be washed out, directly cutting down on the extensive rinsing cycles that are both water and energy-intensive. researchgate.net

Waste Minimization: The covalent bonding of reactive dyes to textile fibers leads to a significant reduction in dye runoff into wastewater. meghmaniglobal.com This high fixation rate minimizes the amount of residual dye in the effluent, which is a major environmental concern. researchgate.net Furthermore, the development of powder dyes from recycled textile waste, such as Recycrom™, represents a circular economy approach to minimizing waste in the textile industry. sustainablemanufacturingexpo.com

Safer Chemistry: There is a growing trend towards designing and using reactive dyes that are free from harmful substances like heavy metals and banned azo compounds. meghmaniglobal.com While some older turquoise reactive dyes contained copper, efforts are being made to develop alternatives. vivid-element.com The focus is on creating dyes with a better environmental profile without compromising on performance.

The table below summarizes some of the eco-friendly approaches relevant to the use of reactive dyes.

| Eco-Friendly Approach | Description | Relevance to Dyes from this compound |

| High Fixation Dyes | Dyes with a high degree of covalent bonding to the fiber, reducing the amount of dye lost to wastewater. | As an intermediate for reactive dyes, it contributes to the synthesis of dyes designed for high efficiency and reduced effluent load. meghmaniglobal.comresearchgate.net |

| Low-Temperature Dyeing | Dyeing processes that operate at lower temperatures, thereby conserving energy. | Reactive dyes can be engineered to be effective at lower temperatures compared to other dye classes. vivid-element.com |

| Reduced Water Consumption | Processes that require fewer rinsing cycles to remove unfixed dye, conserving large volumes of water. | The high efficiency of modern reactive dyes directly translates to reduced water usage during the wash-off phase. meghmaniglobal.comsustainablemanufacturingexpo.com |

| Use of Safer Chemicals | Formulation of dyes without restricted substances, such as certain aromatic amines or heavy metals. | This compound is used to synthesize specific reactive dyes, and its use is governed by regulations that restrict harmful by-products. uark.edu |

Regulatory Frameworks and Environmental Compliance

The use of this compound as a dye intermediate is subject to stringent regulatory frameworks aimed at protecting human health and the environment. These regulations primarily focus on the potential for certain azo dyes to break down and release harmful aromatic amines.

In the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is the primary legal instrument. Entry 43 of Annex XVII of REACH restricts the use of azo dyes that can release any of 22 specified carcinogenic aromatic amines in concentrations exceeding 30 mg/kg (ppm) in textile and leather articles that come into direct and prolonged contact with the skin. uark.edusgs.com While this compound itself is not on this list of 22 amines, the dyes synthesized from it must not be capable of cleaving to form any of the restricted amines. The European Committee for Standardization (CEN) has published standardized methods, such as EN ISO 14362-1:2017, for the detection of these aromatic amines. sgs.com Additionally, for food contact materials, Regulation (EU) No 10/2011 sets a specific migration limit for primary aromatic amines of 0.01 mg/kg of food. compliancegate.com